molecular formula C10H6INOS2 B1661431 (5Z)-5-[(2-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 90946-99-9

(5Z)-5-[(2-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B1661431
CAS No.: 90946-99-9
M. Wt: 347.2 g/mol
InChI Key: QILWDFJPHOOANR-YVMONPNESA-N
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Description

(5Z)-5-[(2-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that contains iodine, sulfur, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2-iodobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbon-iodine bond can be reduced to form the corresponding benzyl derivative.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(2-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • **(5Z)-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin

Properties

CAS No.

90946-99-9

Molecular Formula

C10H6INOS2

Molecular Weight

347.2 g/mol

IUPAC Name

(5Z)-5-[(2-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H6INOS2/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5-

InChI Key

QILWDFJPHOOANR-YVMONPNESA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)S2)I

SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)I

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)I

90946-99-9

Pictograms

Irritant

Origin of Product

United States

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